molecular formula C13H17NO4 B115123 N-(Phenyloxycarbonyl)-L-valine methyl ester CAS No. 153441-77-1

N-(Phenyloxycarbonyl)-L-valine methyl ester

Cat. No.: B115123
CAS No.: 153441-77-1
M. Wt: 251.28 g/mol
InChI Key: HVZNBHBPOHUKAF-NSHDSACASA-N
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Description

N-(Phenyloxycarbonyl)-L-valine methyl ester is an organic compound that belongs to the class of esters It is derived from L-valine, an essential amino acid, and features a phenyloxycarbonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenyloxycarbonyl)-L-valine methyl ester typically involves the esterification of L-valine with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

L-Valine+MethanolAcid CatalystL-Valine Methyl Ester\text{L-Valine} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{L-Valine Methyl Ester} L-Valine+MethanolAcid Catalyst​L-Valine Methyl Ester

Subsequently, the phenyloxycarbonyl group is introduced through a reaction with phenyl chloroformate under basic conditions. The overall reaction can be summarized as:

L-Valine Methyl Ester+Phenyl ChloroformateBaseN-(Phenyloxycarbonyl)-L-valine Methyl Ester\text{L-Valine Methyl Ester} + \text{Phenyl Chloroformate} \xrightarrow{\text{Base}} \text{this compound} L-Valine Methyl Ester+Phenyl ChloroformateBase​N-(Phenyloxycarbonyl)-L-valine Methyl Ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(Phenyloxycarbonyl)-L-valine methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: L-valine and methanol.

    Reduction: L-valine methyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Phenyloxycarbonyl)-L-valine methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a precursor for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenyloxycarbonyl)-L-valine methyl ester involves its interaction with specific molecular targets. The phenyloxycarbonyl group can act as a protecting group for the amino functionality of L-valine, allowing selective reactions to occur at other sites. This selective reactivity is crucial in peptide synthesis and other applications where precise control over chemical transformations is required.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzyloxycarbonyl)-L-valine methyl ester
  • N-(Methoxycarbonyl)-L-valine methyl ester
  • N-(Tert-butoxycarbonyl)-L-valine methyl ester

Uniqueness

N-(Phenyloxycarbonyl)-L-valine methyl ester is unique due to the presence of the phenyloxycarbonyl group, which provides distinct reactivity and stability compared to other protecting groups. This uniqueness makes it particularly valuable in synthetic applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

methyl (2S)-3-methyl-2-(phenoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)17-3)14-13(16)18-10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZNBHBPOHUKAF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934751
Record name Methyl N-[hydroxy(phenoxy)methylidene]valinate
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153441-77-1
Record name N-(Phenoxycarbonyl)-L-valine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153441-77-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenyloxycarbonyl)-L-valine methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-[hydroxy(phenoxy)methylidene]valinate
Source EPA DSSTox
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Record name Methyl N-(phenoxycarbonyl)-L-valinate
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Record name N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER
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Record name N-(PHENYLOXYCARBONYL)-L-VALINE METHYL ESTER
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Synthesis routes and methods

Procedure details

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